REACTION_SMILES
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[CH3:32][C:33]1([CH3:40])[O:34][CH2:35][CH:36]([CH2:38][OH:39])[O:37]1.[CH3:41][C:42]1([CH3:49])[O:43][CH2:44][CH:45]([CH2:47][OH:48])[O:46]1.[O:50]=[C:51]([O:52][CH2:53][CH3:54])[N:55]=[N:56][C:57]([O:58][CH2:59][CH3:60])=[O:61].[O:62]1[CH2:63][CH2:64][CH2:65][CH2:66]1.[OH:1][N:2]1[C:3](=[O:12])[c:4]2[c:5]([cH:8][cH:9][cH:10][cH:11]2)[C:6]1=[O:7].[c:13]1([P:14]([c:15]2[cH:16][cH:17][cH:18][cH:19][cH:20]2)[c:21]2[cH:22][cH:23][cH:24][cH:25][cH:26]2)[cH:27][cH:28][cH:29][cH:30][cH:31]1>>[CH3:32][C:33]1([CH3:40])[O:34][CH2:35][CH:36]([CH2:38][OH:39])[O:37]1.[O:1]([N:2]1[C:3](=[O:12])[c:4]2[c:5]([cH:8][cH:9][cH:10][cH:11]2)[C:6]1=[O:7])[CH2:47][CH:45]1[CH2:44][O:43][C:42]([CH3:41])([CH3:49])[O:46]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
|
reactant
|
Smiles
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CC1(C)OCC(CO)O1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC1(C)OCC(CO)O1
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Name
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CCOC(=O)N=NC(=O)OCC
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CCOC(=O)N=NC(=O)OCC
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
C1CCOC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O=C1c2ccccc2C(=O)N1O
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Name
|
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Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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c1ccc(P(c2ccccc2)c2ccccc2)cc1
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Name
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|
Type
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product
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Smiles
|
CC1(C)OCC(CO)O1
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Name
|
|
Type
|
product
|
Smiles
|
CC1(C)OCC(CON2C(=O)c3ccccc3C2=O)O1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[CH3:32][C:33]1([CH3:40])[O:34][CH2:35][CH:36]([CH2:38][OH:39])[O:37]1.[CH3:41][C:42]1([CH3:49])[O:43][CH2:44][CH:45]([CH2:47][OH:48])[O:46]1.[O:50]=[C:51]([O:52][CH2:53][CH3:54])[N:55]=[N:56][C:57]([O:58][CH2:59][CH3:60])=[O:61].[O:62]1[CH2:63][CH2:64][CH2:65][CH2:66]1.[OH:1][N:2]1[C:3](=[O:12])[c:4]2[c:5]([cH:8][cH:9][cH:10][cH:11]2)[C:6]1=[O:7].[c:13]1([P:14]([c:15]2[cH:16][cH:17][cH:18][cH:19][cH:20]2)[c:21]2[cH:22][cH:23][cH:24][cH:25][cH:26]2)[cH:27][cH:28][cH:29][cH:30][cH:31]1>>[CH3:32][C:33]1([CH3:40])[O:34][CH2:35][CH:36]([CH2:38][OH:39])[O:37]1.[O:1]([N:2]1[C:3](=[O:12])[c:4]2[c:5]([cH:8][cH:9][cH:10][cH:11]2)[C:6]1=[O:7])[CH2:47][CH:45]1[CH2:44][O:43][C:42]([CH3:41])([CH3:49])[O:46]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
|
reactant
|
Smiles
|
CC1(C)OCC(CO)O1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC1(C)OCC(CO)O1
|
Name
|
CCOC(=O)N=NC(=O)OCC
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)N=NC(=O)OCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1c2ccccc2C(=O)N1O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccc(P(c2ccccc2)c2ccccc2)cc1
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C)OCC(CO)O1
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C)OCC(CON2C(=O)c3ccccc3C2=O)O1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:32][C:33]1([CH3:40])[O:34][CH2:35][CH:36]([CH2:38][OH:39])[O:37]1.[CH3:41][C:42]1([CH3:49])[O:43][CH2:44][CH:45]([CH2:47][OH:48])[O:46]1.[O:50]=[C:51]([O:52][CH2:53][CH3:54])[N:55]=[N:56][C:57]([O:58][CH2:59][CH3:60])=[O:61].[O:62]1[CH2:63][CH2:64][CH2:65][CH2:66]1.[OH:1][N:2]1[C:3](=[O:12])[c:4]2[c:5]([cH:8][cH:9][cH:10][cH:11]2)[C:6]1=[O:7].[c:13]1([P:14]([c:15]2[cH:16][cH:17][cH:18][cH:19][cH:20]2)[c:21]2[cH:22][cH:23][cH:24][cH:25][cH:26]2)[cH:27][cH:28][cH:29][cH:30][cH:31]1>>[CH3:32][C:33]1([CH3:40])[O:34][CH2:35][CH:36]([CH2:38][OH:39])[O:37]1.[O:1]([N:2]1[C:3](=[O:12])[c:4]2[c:5]([cH:8][cH:9][cH:10][cH:11]2)[C:6]1=[O:7])[CH2:47][CH:45]1[CH2:44][O:43][C:42]([CH3:41])([CH3:49])[O:46]1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC1(C)OCC(CO)O1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC1(C)OCC(CO)O1
|
Name
|
CCOC(=O)N=NC(=O)OCC
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)N=NC(=O)OCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1c2ccccc2C(=O)N1O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccc(P(c2ccccc2)c2ccccc2)cc1
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C)OCC(CO)O1
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C)OCC(CON2C(=O)c3ccccc3C2=O)O1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |